molecular formula C10H7NO2S2 B12449231 5-(m-Hydroxybenzylidene)rhodanine

5-(m-Hydroxybenzylidene)rhodanine

Cat. No.: B12449231
M. Wt: 237.3 g/mol
InChI Key: ZCQNEHSJTBPNPT-UHFFFAOYSA-N
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Description

5-(m-Hydroxybenzylidene)rhodanine is a derivative of rhodanine, a compound known for its diverse biological activities and applications in various fields. This compound features a benzylidene group substituted with a hydroxy group at the meta position, which imparts unique chemical and biological properties. It has been studied for its potential use as an algicidal agent and in fluorescence microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Hydroxybenzylidene)rhodanine typically involves a Knoevenagel condensation reaction between rhodanine and m-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium acetate and an organic solvent like glacial acetic acid. The mixture is heated to around 110°C for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(m-Hydroxybenzylidene)rhodanine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene-rhodanine derivatives.

Scientific Research Applications

5-(m-Hydroxybenzylidene)rhodanine has been explored for several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(m-Hydroxybenzylidene)rhodanine varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(m-Hydroxybenzylidene)rhodanine is unique due to the position of the hydroxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its effectiveness as an algicidal agent and its fluorescence properties in imaging applications.

Properties

IUPAC Name

5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQNEHSJTBPNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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